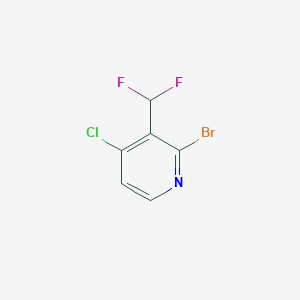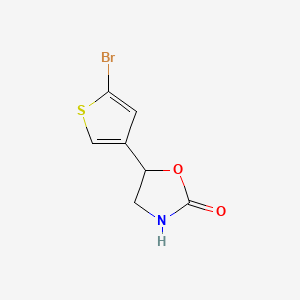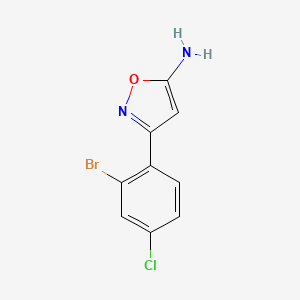
2-(Methylamino)-1-(naphthalen-1-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylamino)-1-(naphthalen-1-yl)ethan-1-ol is an organic compound that features a naphthalene ring substituted with a methylamino group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(naphthalen-1-yl)ethan-1-ol typically involves the reaction of naphthalene derivatives with methylamine under controlled conditions. One common method involves the alkylation of naphthalene with a suitable alkylating agent, followed by the introduction of the methylamino group through nucleophilic substitution. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and high yield. The process may involve the use of automated systems to control temperature, pressure, and reactant concentrations, thereby optimizing the reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-1-(naphthalen-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: The methylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthalenes with different degrees of hydrogenation.
Scientific Research Applications
2-(Methylamino)-1-(naphthalen-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals due to its stable naphthalene core.
Mechanism of Action
The mechanism by which 2-(Methylamino)-1-(naphthalen-1-yl)ethan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the activity of these targets and modulating biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-1-yl)ethan-1-ol: Lacks the methylamino group, resulting in different chemical properties and reactivity.
2-(Amino)-1-(naphthalen-1-yl)ethan-1-ol: Similar structure but with an amino group instead of a methylamino group, leading to different biological and chemical interactions.
2-(Methylamino)-1-(naphthalen-2-yl)ethan-1-ol: The position of the naphthalene substitution affects its reactivity and applications.
Uniqueness
2-(Methylamino)-1-(naphthalen-1-yl)ethan-1-ol is unique due to the presence of both a naphthalene ring and a methylamino group, which confer specific chemical and biological properties
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-(methylamino)-1-naphthalen-1-ylethanol |
InChI |
InChI=1S/C13H15NO/c1-14-9-13(15)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,13-15H,9H2,1H3 |
InChI Key |
CPSMZZCHIVFDQF-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1=CC=CC2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15313290.png)
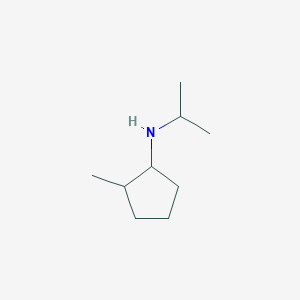
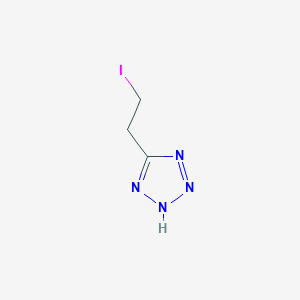
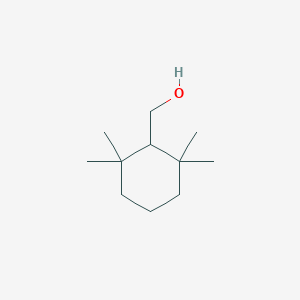
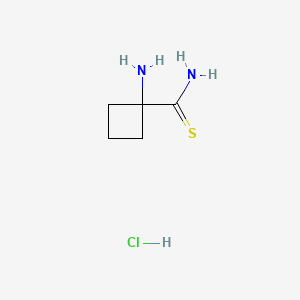
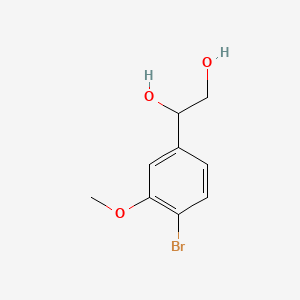
![tert-butyl (1R,5S)-6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B15313314.png)


